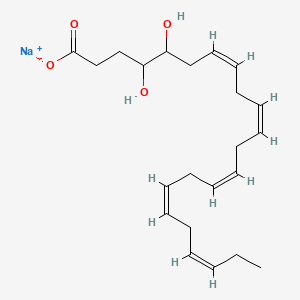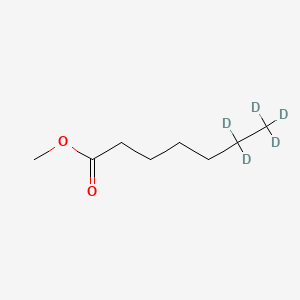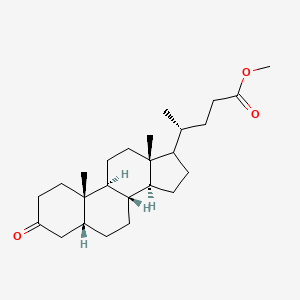
3-Chloro-6-methoxy-4-vinyl-quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-6-methoxy-4-vinyl-quinoline is a heterocyclic aromatic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of chlorine, methoxy, and vinyl groups in the quinoline ring system imparts unique chemical and physical properties to this compound, making it a subject of interest in various scientific research fields.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-6-methoxy-4-vinyl-quinoline typically involves multi-step organic reactions. One common method is the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or acetic acid .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the desired product. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted in industrial processes .
化学反应分析
Types of Reactions: 3-Chloro-6-methoxy-4-vinyl-quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the vinyl group to an ethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, under basic or neutral conditions.
Major Products Formed:
Oxidation: Quinoline N-oxides.
Reduction: 3-chloro-6-methoxy-4-ethyl-quinoline.
Substitution: 3-amino-6-methoxy-4-vinyl-quinoline, 3-thio-6-methoxy-4-vinyl-quinoline.
科学研究应用
3-Chloro-6-methoxy-4-vinyl-quinoline has been explored for various scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as an antimicrobial and anticancer agent.
Biological Studies: It is used as a probe in fluorescence studies due to its unique photophysical properties.
Industrial Applications: The compound is used in the synthesis of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用机制
The mechanism of action of 3-chloro-6-methoxy-4-vinyl-quinoline involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, the compound may inhibit bacterial DNA gyrase or topoisomerase, leading to the disruption of DNA replication and cell death. In anticancer studies, it may interfere with cell signaling pathways, inducing apoptosis in cancer cells .
相似化合物的比较
3-Chloro-6-methoxy-2-(methylsulfanyl)quinoxaline: This compound shares similar structural features but has a different substitution pattern, leading to distinct chemical and biological properties.
6-Methoxyquinoline: Lacks the chlorine and vinyl groups, resulting in different reactivity and applications.
Uniqueness: 3-Chloro-6-methoxy-4-vinyl-quinoline is unique due to the presence of the vinyl group, which imparts additional reactivity and potential for further functionalization. The combination of chlorine and methoxy groups also enhances its electronic properties, making it suitable for various advanced applications .
属性
分子式 |
C12H10ClNO |
|---|---|
分子量 |
219.66 g/mol |
IUPAC 名称 |
3-chloro-4-ethenyl-6-methoxyquinoline |
InChI |
InChI=1S/C12H10ClNO/c1-3-9-10-6-8(15-2)4-5-12(10)14-7-11(9)13/h3-7H,1H2,2H3 |
InChI 键 |
HICJZQCMPAMTCD-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC2=C(C(=CN=C2C=C1)Cl)C=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


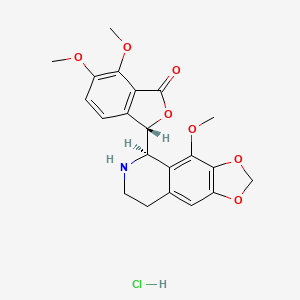
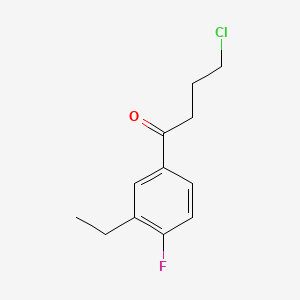

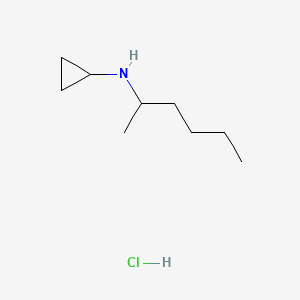
![5-[3-(Dimethylamino)propylidene]-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-10-ol Oxalate; Amitriptyline EP Impurity F](/img/structure/B13844964.png)
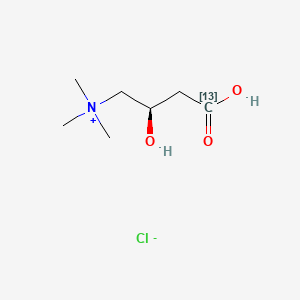
![Methyl(3beta,5beta,7alpha,12alpha)-7,12-Dihydroxy-3-[(1-oxoeicosyl)amino]-cholan-24-oicAcidEster](/img/structure/B13844978.png)
![N-[4-(4-Fluorophenyl)-6-(1-methylethyl-d6)-5-[(1E)-2-[(2S,4R)-tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl]ethenyl]-2-pyrimidinyl]-N-methylmethanesulfonamide; Rosuvastatin-5S-lactone-d6](/img/structure/B13844979.png)
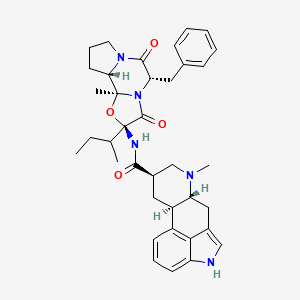
![(1R,3S,6R,8S,11R,13S,16R,18S,21R,23S,26R,28S,31R,33S)-5,10,15,20,25,30,35-heptakis(2-hydroxypropoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol](/img/structure/B13844981.png)
